Absence of Public Comparative Bioactivity Data for the 2-Methylbenzyl Ether Series
A systematic search of primary research literature and authoritative databases (ChEMBL, BindingDB, PubMed) reveals no publicly reported quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one against any specific biological target. In contrast, the structurally related indoluidin class (e.g., indoluidin D) has reported human DHODH inhibitory activity with an IC50 of 210 nM in a DCIP reduction assay, and potent antiproliferative effects in HL-60 leukemia cells [1]. The absence of analogous data for the 2-methylbenzyloxy-substituted pyran-4-one series precludes any direct or indirect quantitative comparison at this time. This evidence gap means that the compound's differential activity cannot be substantiated against any named comparator.
| Evidence Dimension | In vitro enzyme inhibition (IC50) vs. human DHODH |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Indoluidin D: IC50 = 210 nM against human DHODH [1] |
| Quantified Difference | Not determinable |
| Conditions | Human DHODH, DCIP reduction-based indirect assay [1] |
Why This Matters
Procurement decisions relying on biological function cannot be validated without empirical SAR data, making analog substitution scientifically unjustified.
- [1] Kawatani M, et al. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. ACS Chem Biol. 2021;16(11):2570-2580. doi:10.1021/acschembio.1c00625. View Source
